4-Bromo-4'-butyl-1,1'-biphenyl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

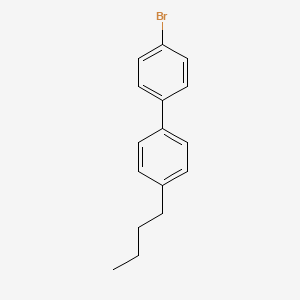

“4-Bromo-4’-butyl-1,1’-biphenyl” is a chemical compound with the molecular formula C16H17Br. It is a derivative of biphenyl, which consists of two connected phenyl rings . The compound has a bromine atom attached to one of the phenyl rings and a butyl group attached to the other .

Molecular Structure Analysis

The molecular structure of “4-Bromo-4’-butyl-1,1’-biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom attached to one of the phenyl rings and a butyl group attached to the other . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-4’-butyl-1,1’-biphenyl” include a molecular weight of 289.21 . It is a solid at room temperature . The boiling point is between 140-143 degrees Celsius .科学研究应用

Organic Synthesis and Medicinal Chemistry

4-Bromo-4’-butyl-1,1’-biphenyl is a valuable intermediate in organic synthesis. It is used to create biphenyl structures that are prevalent in a variety of active pharmaceutical ingredients (APIs). The bromine atom serves as a reactive site for further functionalization through various coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal in constructing complex organic molecules .

Liquid Crystals

This compound’s structural properties make it suitable for the development of liquid crystals. Liquid crystals are essential for display technologies, and the biphenyl core of 4-Bromo-4’-butyl-1,1’-biphenyl can be utilized to create materials with specific optical and electronic properties necessary for liquid crystal displays .

Fluorescent Probes and OLEDs

The biphenyl moiety is a common component in fluorescent dyes and organic light-emitting diodes (OLEDs). Researchers have explored derivatives of biphenyl for their fluorescent properties, which are crucial in biological imaging and creating efficient OLEDs .

Agriculture

In the agricultural sector, biphenyl derivatives are explored for their potential use in developing new pesticides and herbicides. The brominated biphenyl structure can be modified to enhance the biological activity against various agricultural pests .

Pharmacological Research

Biphenyl derivatives exhibit a range of biological activities. They are studied for their potential roles in drug discovery, particularly as anti-inflammatory, antibacterial, and antimalarial agents. The bromine atom in 4-Bromo-4’-butyl-1,1’-biphenyl allows for further chemical modifications to enhance these pharmacological effects .

Material Science

The biphenyl structure is significant in material science, especially in the synthesis of polymers and advanced materials. Its rigid and planar structure imparts stability and specific mechanical properties to the materials, making it an important building block in this field .

安全和危害

The safety information for “4-Bromo-4’-butyl-1,1’-biphenyl” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

作用机制

Target of Action

It’s known that similar brominated biphenyl compounds interact with cytochrome p-450-dependent monooxygenases in rat hepatic microsomes . These enzymes play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

It’s known that 4-bromobiphenyl, a related compound, undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene . This suggests that 4-Bromo-4’-butyl-1,1’-biphenyl might undergo similar reactions.

Biochemical Pathways

Brominated biphenyls are known to interact with cytochrome p-450-dependent monooxygenases , which are involved in various biochemical pathways, including the metabolism of xenobiotics and the synthesis of cholesterol, steroids, and other lipids.

属性

IUPAC Name |

1-bromo-4-(4-butylphenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWPTSPOSZBAHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577714 |

Source

|

| Record name | 4-Bromo-4'-butyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-4'-butyl-1,1'-biphenyl | |

CAS RN |

63619-54-5 |

Source

|

| Record name | 4-Bromo-4'-butyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

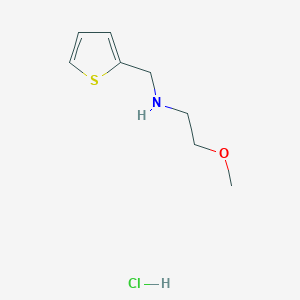

amine hydrochloride](/img/structure/B1285185.png)

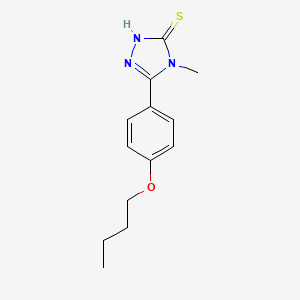

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)

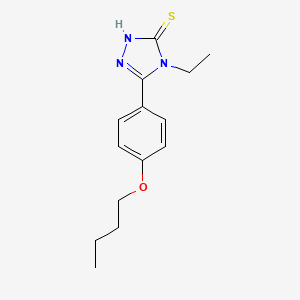

![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)